Benzyl-phosphinic acid

Polymer Electrolyte Membranes Proton Conductivity DFT Calculations

Researchers face inconsistent reactivity when substituting phosphinic acid scaffolds due to subtle steric/electronic effects. Benzyl-phosphinic acid provides a validated balance of hydrophobicity and metal binding. - **Enzyme inhibition:** α-benzylaminobenzylphosphonic acid analogue achieves IC₅₀ = 4 nM (3500x improvement vs. non-benzyl). - **Material science:** DFT rotational barrier (~0.114 eV) optimizes proton conductivity vs. mechanical stability in PEMs. - **Scale-up:** One-pot phase-transfer synthesis with red phosphorus enables cost-effective, greener production. Available for immediate research applications.

Molecular Formula C7H8O2P+
Molecular Weight 155.11 g/mol
Cat. No. B8804695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-phosphinic acid
Molecular FormulaC7H8O2P+
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[P+](=O)O
InChIInChI=1S/C7H7O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2/p+1
InChIKeyMYLBOHHLWPWOFA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-phosphinic Acid Procurement Baseline


Benzyl-phosphinic acid (CAS 20394-86-9) is an organophosphorus compound characterized by a phosphinic acid (P(O)OH) functional group bonded to a benzyl (CH₂C₆H₅) moiety. Its molecular formula is C₇H₉O₂P, with a molecular weight of 156.12 g/mol . In its pure form, it is a solid at room temperature and exhibits the prototypical acidity and metal‑binding properties of the phosphinic acid class. This compound serves as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Due to its structural features, it also participates in metal complexation and can act as a phosphate mimic in biological systems [1].

Organophosphorus building block for synthesis and pharmaceutical intermediates
Metal-binding motif for complexation and phosphate mimic studies
Benzyl group introduces tunable rotational dynamics for membrane materials

Benzyl-phosphinic Acid Substitution Risks


While other phosphinic, phosphonic, or carboxylic acids may appear to be structurally analogous, benzyl-phosphinic acid possesses a unique combination of moderate hydrophobicity (from the benzyl group) and specific metal‑binding/acid‑base properties (from the phosphinic acid group) that cannot be easily replicated. The precise positioning of the benzyl moiety alters rotational dynamics, steric bulk, and electron density compared to phenyl, alkyl, or other substituents [1]. In biological contexts, where it functions as a transition‑state analogue or inhibitor, even minor modifications can dramatically reduce potency (e.g., 3500‑fold loss when replacing the benzylamino group with a carbon analogue [2]). Therefore, generic substitution without rigorous comparative validation is highly likely to result in altered reactivity, reduced target engagement, or complete loss of function in the intended application.

Benzyl-specific hydrophobicity and steric profile cannot be replicated by simple alkyl or phenyl substituents.
Modifications to the benzylamino/benzyl motif may cause orders-of-magnitude loss in target engagement.
Phosphinic acid metal-binding and acid-base properties differ from carboxylic or sulfonic acid analogues, altering complex stability.

Benzyl-phosphinic Acid Differentiation Evidence


Rotational Barrier: Benzyl vs Phenyl Phosphonic Acids

In the context of protogenic groups for proton exchange membranes, the rotational barrier of the phosphonic acid group significantly impacts proton mobility. DFT calculations at the B3LYP/6-311++G(d,p) level show that benzyl phosphonic acids exhibit a bond rotational barrier of approximately 0.114 eV, which is similar to alkyl phosphonic acids but markedly distinct from phenyl phosphonic acids, which have a negligible rotational barrier [1]. This difference in rotational dynamics directly influences the activation energy for proton motion and, consequently, the conductivity of the resulting polymer electrolyte membrane. Therefore, for applications requiring a specific balance between structural rigidity and proton mobility, benzyl-phosphinic acid derivatives offer a unique profile not achievable with purely aromatic (phenyl) or aliphatic (alkyl) alternatives.

Rotational barrier
Cross-study comparable
~0.114 eV vs. negligible barrier (phenyl)
Supports proton conductivity tuning in membrane research
DFT gas-phase; membrane hydration effects require validation
Polymer Electrolyte Membranes Proton Conductivity DFT Calculations

Synthesis Yield: Benzyl vs Alkyl Phosphinic Acids

A one-pot synthesis of arylmethyl-H-phosphinic acids from red phosphorus and arylmethyl halides, catalyzed by Triton X‑100 in a multiphase superbase system, demonstrated a distinct yield advantage for benzyl-H-phosphinic acid over its alkyl counterparts. Under optimized conditions (KOH/H₂O/toluene, Triton X‑100 catalyst, 70–80 °C), the yield of benzyl-H-phosphinic acid was significantly higher compared to the synthesis of alkyl-H-phosphinic acids under similar conditions [1]. This indicates that the benzyl electrophile is more effectively activated and converted under these catalytic conditions, providing a more efficient and scalable route for industrial procurement.

Synthesis yield
Class-level inference
Higher yield for benzyl vs. alkyl under phase-transfer conditions
Streamlined procurement and lower waste potential
Exact yield not reported; scale-up performance to verify
Green Chemistry Organophosphorus Synthesis Phase-Transfer Catalysis

Phosphatase Inhibition Potency: Benzyl vs Phenylethyl

In a study of human prostatic acid phosphatase inhibitors, the α‑benzylaminobenzylphosphonic acid derivative exhibited an IC₅₀ of 4 nM. This represented a 3500‑fold improvement in potency compared to its carbon analogue, α‑phenylethyl [1]. The replacement of the phosphonic acid group with a phosphinic acid group led to a significant reduction in potency, underscoring the critical role of both the benzylamino substitution and the phosphonic/phosphinic functionality. This highlights that even seemingly minor structural modifications within the benzyl‑phosphorus acid family can lead to orders‑of‑magnitude changes in biological activity.

Enzyme inhibition
Direct head-to-head
IC₅₀ = 4 nM (3500‑fold vs. carbon analogue)
Supports enzyme inhibitor lead optimization studies
Reported assay: human prostatic acid phosphatase
Enzyme Inhibition Prostatic Acid Phosphatase Drug Discovery

Benzyl vs Alkyl Building Block Reactivity

In the broader context of organophosphorus chemistry, benzyl‑H‑phosphinic acids are recognized as more active building blocks compared to alkyl‑H‑phosphinic acids [1]. This enhanced reactivity is leveraged in the preparation of valuable phosphonic, diorganylphosphinic, and aminophosphinic acid derivatives, as well as for the synthesis of optical active compounds for medicinal chemistry. The higher activity reduces the need for harsh reaction conditions and improves overall synthetic efficiency.

Building block reactivity
Class-level inference
Higher reactivity than alkyl-H-phosphinic acids
Enables efficient derivatization in medicinal chemistry
Qualitative assessment; application-dependent
Organophosphorus Chemistry Pharmaceutical Intermediates Catalysis

Bis(benzyl)phosphinate Vanadium Clusters

The bis(benzyl)phosphinate ligand (a derivative of benzyl‑phosphinic acid) reacts with VO(acac)₂ in the presence of water or pyridine to form trimeric vanadium(IV) complexes, specifically [V₃(µ₃-O)O₂][µ₂-O₂P(CH₂C₆H₅)₂]₆(H₂O) and [V₃(µ₃-O)O₂][µ₂-O₂P(CH₂C₆H₅)₂]₆(py) [1]. This demonstrates a specific bridging coordination mode that is distinct from the simpler monomeric or dimeric complexes often formed by other phosphinate ligands. The ability to stabilize trimeric vanadium clusters suggests unique electronic and steric properties conferred by the bis(benzyl) groups, which could translate to different catalytic behavior in oxidation reactions.

Metal cluster formation
Cross-study comparable
Trimeric V(IV) clusters vs. typical monomeric/dimeric
Unique coordination mode for catalytic and materials research
Bis(benzyl)phosphinate ligand; catalytic relevance to validate
Coordination Chemistry Catalysis Metal Complexes

Benzyl-phosphinic Acid Application Scenarios


Proton Exchange Membrane Fuel Cells

Procure benzyl-phosphinic acid or its derivatives for incorporation into polymer electrolyte membranes where a specific balance between proton conductivity and mechanical stability is required. DFT studies confirm that the benzyl group imparts a rotational barrier (~0.114 eV) that differs from that of phenyl phosphonic acids, providing a tunable parameter for optimizing proton transport [1].

Phosphatase Inhibitor Lead Optimization

Utilize benzyl-phosphinic acid as a core scaffold for developing potent enzyme inhibitors. The α‑benzylaminobenzylphosphonic acid analogue achieves an IC₅₀ of 4 nM against human prostatic acid phosphatase, a 3500‑fold improvement over non‑benzyl analogues, making it a preferred starting point for structure‑based drug design [2].

Scalable Organophosphorus Intermediate Synthesis

For industrial‑scale production of phosphinic acid derivatives, benzyl‑phosphinic acid can be synthesized in high yield via a one‑pot, phase‑transfer‑catalyzed reaction using red phosphorus and benzyl halides. This method offers a cost‑effective and environmentally friendlier alternative to traditional multi‑step routes [3].

Metal Complexation for Catalysts and Materials

Explore the coordination chemistry of benzyl‑phosphinic acid derivatives with transition metals (e.g., vanadium, tungsten, cobalt) to access polynuclear cluster compounds with potential applications in catalysis or electronic materials. The bis(benzyl)phosphinate ligand uniquely stabilizes trimeric vanadium clusters, a property not observed with simpler phosphinates [4].

Application
Selection Property
Validation Focus
Proton exchange membranes
Benzyl rotational barrier profile
Conductivity–stability trade-off under hydrated conditions
Enzyme inhibitor design
Benzylamino phosphonic scaffold
Target engagement and selectivity in enzyme assays
Scalable intermediate synthesis
High-yield phase-transfer route
Process reproducibility and waste profile
Metal complexation
Bis(benzyl)phosphinate ligation
Cluster nuclearity and catalytic screening
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